molecular formula C16H24N2O3 B6609652 tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate CAS No. 2870659-60-0

tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate

Cat. No. B6609652
CAS RN: 2870659-60-0
M. Wt: 292.37 g/mol
InChI Key: HLZSAQVWGGAIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate (TB-NHQE) is an organic compound that is widely used in the fields of pharmaceuticals and organic chemistry. TB-NHQE is a derivative of quinoline and has a wide range of applications in the synthesis of organic compounds. TB-NHQE is a versatile compound that can be used for a variety of purposes, including synthesis of other organic compounds, as well as for medicinal purposes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate is still not fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds by facilitating the formation of carbon-carbon bonds. It is also believed to act as a reagent in the synthesis of pharmaceuticals, by facilitating the formation of carbon-nitrogen bonds.
Biochemical and Physiological Effects
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate has been studied for its potential biochemical and physiological effects. Studies have shown that tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate has the potential to act as an antifungal agent, as well as an anti-inflammatory agent. Additionally, tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate has been studied for its potential to reduce the risk of cancer, as well as its potential to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The use of tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate in laboratory experiments has both advantages and limitations. One of the main advantages of using tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate is that it is a versatile compound that can be used for a variety of purposes, including synthesis of other organic compounds, as well as for medicinal purposes. Additionally, tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate is relatively safe to use in laboratory settings and is not toxic. However, there are some limitations to using tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate in laboratory experiments. For example, tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate is relatively expensive and can be difficult to obtain in large quantities. Additionally, tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate is not very stable and can decompose over time.

Future Directions

Given the potential applications of tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate, there are many potential future directions for research. These include further research into the mechanism of action of tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate, as well as research into the potential biochemical and physiological effects of tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate. Additionally, further research into the synthesis of tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate and its potential applications in the synthesis of other organic compounds is needed. Furthermore, research into the potential use of tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate as an anti-fungal and anti-inflammatory agent is also needed. Finally, research into the potential use of tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate as a therapeutic agent is also needed.

Synthesis Methods

Tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate can be synthesized through a variety of methods, including the alkylation of 2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl amine with tert-butyl chloride. This reaction is carried out in the presence of a base, such as sodium hydroxide, and the reaction is typically carried out at room temperature. The product of the reaction is a tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate.

Scientific Research Applications

Tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate has a wide range of applications in the scientific research field. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in the synthesis of pharmaceuticals, and as a tool in the study of the mechanism of action of various drugs. tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate has also been used to study the biochemical and physiological effects of various drugs.

properties

IUPAC Name

tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)17-8-9-20-13-10-12-6-4-5-7-14(12)18-11-13/h4-7,13,18H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZSAQVWGGAIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1CC2=CC=CC=C2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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